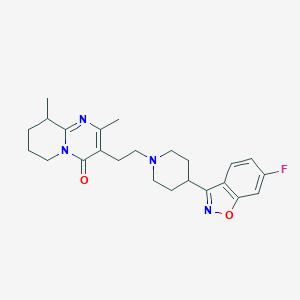

9-Methyl Risperidone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h5-6,14-15,17H,3-4,7-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKVOAADDLBBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 9 Hydroxyrisperidone

Direct Synthesis Routes for 9-Hydroxyrisperidone

Direct synthesis of 9-hydroxyrisperidone can be achieved through both traditional chemical synthesis and biotechnological methods.

Multi-Step Chemical Synthesis from Precursor Compounds

The multi-step chemical synthesis of 9-hydroxyrisperidone typically involves the condensation of two key intermediates. A common method is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. thepharmajournal.comchemicalbook.com This reaction is often carried out in the presence of a base and a suitable solvent. thepharmajournal.comchemicalbook.com

One synthetic approach involves the reaction of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (CMHTP) with 6-fluoro-3-piperidino-1,2-benisoxazol (FBIP) in the presence of an inorganic base. google.com Variations of this process aim to improve yield and purity. For instance, the use of 1,8-diazabicycloundec-7-ene (DBU) as a catalyst in methanol (B129727) with diisopropylamine (B44863) as a base has been reported to produce paliperidone (B428) with high yield and purity. researchgate.netresearchgate.net

The synthesis of the key intermediate, (±)-3-[2-chloroethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]- pyrimidin-4-one, can be accomplished by reacting 2-amino-3-hydroxy pyridine (B92270) with 2-acetylbutyrolactone (B121156) in the presence of o-xylene (B151617) and p-toluenesulfonic acid as a catalyst. This is followed by chlorination with thionyl chloride and subsequent hydrogenation.

Table 1: Reaction Conditions for the Synthesis of Paliperidone

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| CMHTP | FBIP | Sodium Carbonate, Potassium Iodide | DMF | 85 | 58 | >90 | google.compatsnap.com |

| CMHTP | FBIP | Sodium Carbonate | Isopropyl Alcohol | 65 | - | - | patsnap.com |

| CMHTP | 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride | DBU, Diisopropylamine | Methanol | - | 85 | >97 | researchgate.netresearchgate.net |

Enzymatic Hydroxylation of Risperidone (B510)

The conversion of risperidone to its active metabolite, 9-hydroxyrisperidone, is a key metabolic pathway that can be replicated using enzymatic methods. synnovis.co.uk This biotransformation is primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. nih.govnih.gov

Studies using human liver microsomes and recombinant enzymes have shown that CYP2D6 is the principal enzyme responsible for the formation of (+)-9-hydroxyrisperidone, which is the major enantiomer formed. nih.gov The formation of this enantiomer is significantly inhibited by quinidine, a potent inhibitor of CYP2D6. nih.gov Conversely, the formation of (-)-9-hydroxyrisperidone is catalyzed by CYP3A4 and is inhibited by ketoconazole. nih.gov Recombinant human CYP2D6 has been shown to exclusively produce (+)-9-hydroxyrisperidone. nih.gov A patent has also described the hydroxylation of risperidone to 9-hydroxy-risperidone using enzymatic methods. google.com

Table 2: Enzymatic Conversion of Risperidone to 9-Hydroxyrisperidone

| Enzyme | Product(s) | Inhibitor | Reference |

|---|---|---|---|

| CYP2D6 | (+)-9-hydroxyrisperidone | Quinidine | nih.govnih.gov |

| CYP3A4 | (-)-9-hydroxyrisperidone, (+)-9-hydroxyrisperidone (lower rate) | Ketoconazole | nih.govnih.gov |

| CYP3A5 | (-)-9-hydroxyrisperidone, (+)-9-hydroxyrisperidone (lower rate) | - | nih.gov |

Synthesis of Related Analogs and Impurities

The synthesis and characterization of impurities and analogs of paliperidone are crucial for ensuring the quality and purity of the active pharmaceutical ingredient.

Didehydro Paliperidone

Didehydro paliperidone is an impurity that can form during the synthesis of paliperidone. Its formation can be attributed to the presence of a contaminant in one of the key intermediates. This impurity can be independently synthesized for use as a reference standard in analytical testing. The synthesis involves the reaction of the appropriate dehydro intermediate with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (14) in methanol and diisopropylethylamine.

9-Alkyl Analogs of Paliperidone

During the process development of paliperidone, 9-alkyl analogs have been identified as related substances. researchgate.net The synthesis of these analogs is important for their characterization and control as impurities. researchgate.net

Desfluoro Paliperidone

Desfluoro paliperidone is another related substance that has been observed in the preparation of paliperidone. researchgate.net Like other impurities, its synthesis is necessary for analytical method development and validation to ensure the purity of the final drug product. researchgate.net

Hydroxy Keto Paliperidone (Risperidone Impurity G)

Hydroxy Keto Paliperidone, identified as Risperidone Impurity G in the European Pharmacopoeia, is a known metabolite and a process-related impurity in the synthesis of both risperidone and paliperidone. jocpr.comscholarsresearchlibrary.com Its chemical name is 3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. jocpr.comjocpr.com The formation of this impurity can occur during the synthesis of risperidone and has been observed at levels of up to approximately 0.15% in the final reaction, which can be reduced to about 0.02% after purification. jocpr.com

The synthesis of Risperidone Impurity G has been described through two primary approaches to provide a reference standard for analytical purposes. jocpr.com

First Synthetic Approach: This method involves the reaction of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 2,4-difluorobenzoylpiperidine. This intermediate is then subjected to a Fries rearrangement, followed by hydrolysis to yield the desired Hydroxy Keto Paliperidone.

Second Synthetic Approach: A more efficient second approach has been developed. jocpr.com This method involves the Friedel-Crafts acylation of 1-(2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidin-4-yl acetate (B1210297) with 4-fluoro-2-hydroxybenzoyl chloride. This route is noted for its higher reaction efficiency. jocpr.com

The structure of the synthesized impurity is confirmed using various spectral analysis techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry, ensuring the identity of the compound matches the impurity found in risperidone samples. jocpr.com

| Identifier | Value |

|---|---|

| Chemical Name | 3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |

| Synonyms | Risperidone Impurity G, Risperidone hydroxy keto analogue |

| Molecular Formula | C23H27FN4O3 nih.gov |

| Appearance | Yellow crystals scholarsresearchlibrary.com |

Optimization of Synthetic Processes for Research-Grade Purity

Achieving research-grade purity for 9-hydroxyrisperidone (paliperidone) requires meticulous optimization of synthetic processes to minimize the formation of impurities and effectively remove any that do form.

A significant challenge in paliperidone synthesis is the formation of a "keto impurity," also known as keto-paliperidone. google.comresearchgate.net Several strategies have been developed to control the level of this impurity. One approach involves treating the paliperidone product with a reducing agent, such as sodium borohydride, to convert the keto impurity back into paliperidone. google.com Another preventative strategy is the use of an "inhibiting agent," like an antioxidant or a reducing agent, during the condensation step to inhibit the initial formation of the keto impurity. google.com

The core synthesis of paliperidone typically involves the N-alkylation of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride with an intermediate like 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one. researchgate.net Optimization of this reaction has been shown to significantly improve both yield and purity. For instance, using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst in methanol with diisopropylamine as a base can produce paliperidone with a yield of 85% and purity greater than 97% as measured by HPLC. researchgate.net

Furthermore, for applications requiring the highest level of purity, particularly enantiomeric purity, chromatographic techniques are essential. Paliperidone has a chiral center, and while it is often marketed as a racemic mixture, the separation of its enantiomers is important for specific research. researchgate.netnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a validated method for the analytical and semipreparative separation of 9-hydroxyrisperidone enantiomers. nih.gov By optimizing conditions such as the mobile phase composition (e.g., a ternary mixture of n-hexane/ethanol/methanol), excellent separation can be achieved, yielding enantiomeric purity greater than 99.9% for the dextrorotatory enantiomer and 98.9% for the levorotatory enantiomer. nih.gov

| Optimization Target | Method | Outcome | Reference |

|---|---|---|---|

| Reduction of Keto Impurity | Post-synthesis treatment with sodium borohydride | Converts keto impurity back to paliperidone | google.com |

| Inhibition of Keto Impurity Formation | Use of an inhibiting agent (antioxidant/reducing agent) during synthesis | Prevents the formation of the keto impurity | google.com |

| Improved Yield and Purity | DBU-catalyzed N-alkylation in methanol | Yield of 85% and purity >97% (HPLC) | researchgate.net |

| High Enantiomeric Purity | Semipreparative HPLC with a Chiralcel OJ stationary phase | Enantiomeric purity >99.9% for (+)-enantiomer and 98.9% for (-)-enantiomer | nih.gov |

Preclinical Pharmacological Mechanisms of Action of 9 Hydroxyrisperidone

Neuroreceptor Binding Affinities and Antagonism Profiles

9-Hydroxyrisperidone's mechanism of action is rooted in its combined antagonism of central dopamine (B1211576) Type 2 (D2) and serotonin (B10506) Type 2A (5-HT2A) receptors. droracle.aipsychdb.com It also interacts with adrenergic and histaminergic receptors, while notably lacking affinity for cholinergic muscarinic receptors. droracle.ainih.gov

Dopamine D2 Receptor Antagonism

Preclinical studies consistently demonstrate that 9-hydroxyrisperidone is a potent antagonist of dopamine D2 receptors. psychdb.comnih.govnih.gov This high-affinity binding is a cornerstone of its antipsychotic activity. drugbank.comclinpgx.org Positron Emission Tomography (PET) studies in humans have quantified this interaction, showing that 9-hydroxyrisperidone occupies a significant percentage of D2 receptors in key brain regions like the striatum and temporal cortex. mdpi.comresearchgate.net The estimated median effective dose (ED50) to achieve 50% receptor occupancy is low, indicating high potency. researchgate.net Research suggests that a D2 receptor occupancy level of 70-80% is associated with therapeutic efficacy. researchgate.net

Preclinical Dopamine D2 Receptor Binding Data for 9-Hydroxyrisperidone

| Parameter | Value | Brain Region | Source |

|---|---|---|---|

| Binding Affinity (Ki/Kd) | 2.8-6.6 nM | Human Brain Tissue | jnjmedicalconnect.com |

| ED50 | 2.38 mg/day | Striatum | researchgate.net |

| ED50 | 2.84 mg/day | Temporal Cortex | researchgate.net |

| Receptor Occupancy for Efficacy | 70-80% | Striatum & Temporal Cortex | mdpi.comresearchgate.net |

Serotonin 5-HT2A Receptor Antagonism

Preclinical Serotonin 5-HT2A Receptor Binding Data for 9-Hydroxyrisperidone

| Parameter | Value | Receptor Source | Source |

|---|---|---|---|

| Binding Affinity (Ki) | 0.4 nM | Cloned Human 5-HT2A | rndsystems.com |

| Binding Affinity (Ki/Kd) | 0.22-1.21 nM | Human Brain Tissue | jnjmedicalconnect.com |

Alpha-Adrenergic Receptor Interactions (α1, α2)

9-Hydroxyrisperidone also demonstrates antagonist activity at both α1 and α2-adrenergic receptors. droracle.ainih.govjnjmedicalconnect.com Its affinity for these receptors is generally considered moderate. nih.govclinpgx.org Compared to its parent compound, risperidone (B510), 9-hydroxyrisperidone has been shown to have a lower affinity for both α1 and α2 receptors. mdpi.com The interaction with these receptors is a recognized component of its pharmacological profile. psychdb.com

Preclinical Alpha-Adrenergic Receptor Binding Data for 9-Hydroxyrisperidone

| Receptor Subtype | Parameter | Value | Source |

|---|---|---|---|

| α1-Adrenergic | Binding Affinity (Ki/Kd) | 1.3-11 nM | jnjmedicalconnect.com |

| α2-Adrenergic | Antagonist Activity | Demonstrated | droracle.ainih.govnih.gov |

Histamine (B1213489) H1 Receptor Interactions

Antagonism at histamine H1 receptors is another feature of 9-hydroxyrisperidone's preclinical profile. droracle.ainih.govnih.gov It binds to H1 receptors with notable affinity. jnjmedicalconnect.com Interestingly, while 9-hydroxyrisperidone shows lower affinity for adrenergic receptors compared to risperidone, it exhibits a higher affinity for H1 receptors. mdpi.com

Preclinical Histamine H1 Receptor Binding Data for 9-Hydroxyrisperidone

| Parameter | Value | Source |

|---|---|---|

| Binding Affinity (Ki/Kd) | 3.4-34 nM | jnjmedicalconnect.com |

| Receptor Activity | Antagonist | droracle.ainih.govnih.gov |

Lack of Significant Affinity for Muscarinic M1 Receptors

A significant aspect of 9-hydroxyrisperidone's pharmacology is its lack of affinity for cholinergic muscarinic receptors, including the M1 subtype. droracle.ainih.gov This lack of interaction with the cholinergic system is a key characteristic that distinguishes it from some other antipsychotic agents. mdpi.com This property is confirmed across multiple preclinical assessments. droracle.aijnjmedicalconnect.com

Unique Inactivation Properties at 5-HT7 Receptors

Beyond its primary targets, 9-hydroxyrisperidone has a high affinity for serotonin 5-HT7 receptors. nih.govnih.gov Research has revealed a unique interaction at this site, characterized as a rapid and potent inactivation of the human 5-HT7 receptor. nih.gov Studies using human 5-HT7 receptor-expressing cells showed that 9-hydroxyrisperidone potently inhibited radiolabeling of the receptor. nih.gov This inactivation appears to be pseudo-irreversible and persists long after the drug is washed away. jnjmedicalconnect.com The mechanism by which 9-hydroxyrisperidone and risperidone inactivate the 5-HT7 receptor may differ from that of other inactivating antagonists, suggesting a complex and distinct interaction with the receptor-G-protein complex. nih.gov

Preclinical 5-HT7 Receptor Interaction Data for 9-Hydroxyrisperidone

| Parameter | Value | Assay | Source |

|---|---|---|---|

| IC50 | 5.5 nM | Radiolabeling Inhibition | nih.gov |

| Receptor Activity | Pseudo-irreversible Inactivation | 5-HT-induced cAMP production & Receptor Binding | jnjmedicalconnect.comnih.gov |

Comparative Receptor Occupancy Studies with Risperidone in Animal Models

In preclinical and clinical research, the active moiety of risperidone, which includes both risperidone and its primary active metabolite, 9-hydroxyrisperidone, is often considered together due to their similar pharmacological profiles. nih.gov Positron Emission Tomography (PET) studies have been instrumental in understanding the in vivo receptor binding characteristics of these compounds.

For instance, in a PET study, D2 receptor occupancy was found to be 50% and 54% in two poor metabolizers, which was comparable to the 40%, 43%, and 55% occupancy seen in three extensive metabolizers. nih.gov Similarly, 5-HT2A receptor occupancy was 63% and 73% in the PMs, compared to 45%, 56%, and 68% in the EMs. nih.gov This demonstrates that 9-hydroxyrisperidone substantially contributes to the central receptor effects observed after risperidone administration. nih.gov

Further PET studies using the radioligand [11C]raclopride have established a clear relationship between the plasma concentration of the active moiety (risperidone + 9-hydroxyrisperidone) and D2 receptor occupancy. One study calculated that the plasma concentration associated with 50% D2 occupancy (ED50) was 11.06 ng/ml. um.edu.mt This binding at D2 receptors is a key mechanism for antipsychotic effects. dovepress.com The high occupancy of 5-HT2A receptors is also a characteristic feature, which is thought to contribute to the "atypical" profile of the drug. psychiatryonline.org

Comparative D2 and 5-HT2A Receptor Occupancy in Humans (Risperidone Administration)

This table summarizes receptor occupancy data from a PET study comparing poor metabolizers (PM) and extensive metabolizers (EM) of risperidone, highlighting the contribution of the active moiety which includes 9-hydroxyrisperidone. Data is sourced from a study by Farde et al. nih.gov

| Metabolizer Status | Subject Group | D2 Receptor Occupancy (%) | 5-HT2A Receptor Occupancy (%) |

|---|---|---|---|

| Poor Metabolizers (PM) | Subject 1 | 50 | 63 |

| Poor Metabolizers (PM) | Subject 2 | 54 | 73 |

| Extensive Metabolizers (EM) | Subject 1 | 40 | 45 |

| Extensive Metabolizers (EM) | Subject 2 | 43 | 56 |

| Extensive Metabolizers (EM) | Subject 3 | 55 | 68 |

Modulation of Neurotransmitter Systems in Preclinical Brain Regions

Effects on Dopaminergic Neurotransmission in Prefrontal Cortex

The prefrontal cortex (PFC) is a critical brain region for higher cognitive functions, and its dopaminergic pathways are implicated in the pathophysiology of schizophrenia. researchgate.net Atypical antipsychotics, including the active moiety of risperidone, are known to increase dopamine release in the PFC. nih.gov This effect is considered beneficial, as reduced dopaminergic function in the PFC is associated with cognitive deficits and negative symptoms of schizophrenia. nih.gov

Preclinical studies have shown that antipsychotics like risperidone can increase dopamine release in the rat brain. nih.gov The mechanism is thought to involve the blockade of serotonin 5-HT2A receptors, which in turn influences dopamine neurotransmission. dovepress.comnih.gov However, research also suggests that the stimulation of mesocortical dopamine release by these drugs requires the involvement of 5-HT1A receptors. nih.gov

Furthermore, research indicates that risperidone may have a stabilizing effect on dopamine synthesis capacity. nih.gov A PET study in healthy individuals showed a significant negative correlation between baseline dopamine synthesis capacity and the change induced by risperidone, suggesting that the drug helps to normalize dopaminergic responsivity. nih.gov This stabilizing action on dopaminergic neurotransmission could be related to its therapeutic effects. nih.gov

Effect of Atypical Antipsychotics on Dopamine (DA) Output in Mouse Medial Prefrontal Cortex (mPFC)

This table shows the maximal effect of different atypical antipsychotics on dopamine release in the mPFC of wild-type (WT) mice, as a percentage of the baseline. Data is adapted from a study by Bortolozzi et al. nih.gov

| Antipsychotic Drug | Maximal DA Output (% of Baseline) | Number of Subjects (n) |

|---|---|---|

| Clozapine (B1669256) | 428 ± 52 | 9 |

| Olanzapine | 363 ± 61 | 6 |

Note: While specific data for 9-hydroxyrisperidone alone was not detailed in this study, risperidone and its active moiety are known to act similarly on the dopaminergic system.

Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression

Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein for neuronal survival, growth, and synaptic plasticity. Dysregulation of BDNF has been linked to psychiatric disorders. Preclinical models using the NMDA receptor antagonist MK-801, which induces schizophrenia-like symptoms, have shown that this compound decreases BDNF expression in the rat hippocampus and in cultured hippocampal neurons. nih.gov

Studies have demonstrated that risperidone can counteract these effects. nih.gov In rats treated with MK-801, administration of risperidone reversed the MK-801-induced reduction in BDNF levels in the hippocampus. nih.gov This reversal of BDNF downregulation was associated with an improvement in cognitive function in the animal model. nih.gov These findings suggest that the therapeutic benefits of risperidone, and by extension its active metabolite 9-hydroxyrisperidone, may be partly mediated by the upregulation of BNDF signaling in brain regions like the hippocampus. nih.gov Other research has also pointed to the ability of some antipsychotics to induce epigenetic modifications of the BDNF gene, which could be a mechanism for their therapeutic action. utoronto.ca

Effect of MK-801 and Risperidone on BDNF Expression in Rat Hippocampus

This table summarizes findings on BDNF protein levels from a study investigating the effects of MK-801 and risperidone. Values are represented as a percentage of the control group. Data is based on findings reported by Bai et al. nih.gov

| Treatment Group | Relative BDNF Protein Level (% of Control) | Key Finding |

|---|---|---|

| Control | 100% | Baseline level |

| MK-801 | Significantly Decreased | MK-801 reduces BDNF expression. |

| MK-801 + Risperidone | Significantly Increased vs. MK-801 group | Risperidone reverses the MK-801-induced decrease in BDNF. |

Metabolic Transformations and Enzymatic Regulation of Risperidone to 9 Hydroxyrisperidone

Primary Hydroxylation Pathway via Cytochrome P450 Enzymes

The main metabolic route for risperidone (B510) is alicyclic hydroxylation at the 9-position of the pyrimidinone ring, which results in the formation of 9-hydroxyrisperidone, also known as paliperidone (B428). researchgate.netnih.gov This pathway is the most significant contributor to risperidone's metabolism in humans. jnjmedicalconnect.comnih.gov In vitro investigations utilizing recombinant human CYP enzymes have identified CYP2D6 as the principal enzyme catalyzing this reaction. nih.govclinpgx.org The CYP3A4 enzyme also participates in this hydroxylation, albeit to a lesser degree, serving as a secondary pathway. researchgate.netnih.gov

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to substantial interindividual variability in enzyme activity. nih.govnih.gov This genetic polymorphism categorizes individuals into distinct metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (or normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). psychopharmacologyinstitute.comnih.gov

Individuals classified as PMs exhibit significantly reduced or absent CYP2D6 function, leading to a much slower conversion of risperidone to 9-hydroxyrisperidone. psychopharmacologyinstitute.comnih.gov Consequently, PMs have markedly higher plasma concentrations of the parent drug and a longer apparent half-life (approximately 20 hours) compared to EMs (approximately 3 hours). psychopharmacologyinstitute.com Conversely, EMs efficiently metabolize risperidone. psychopharmacologyinstitute.comnih.gov The plasma ratio of risperidone to 9-hydroxyrisperidone serves as a reliable in vivo indicator of an individual's CYP2D6 metabolic capacity. nih.govpsychiatrist.com

A comprehensive meta-analysis quantified the impact of these genetic variations, demonstrating that, compared to normal metabolizers, the dose-adjusted steady-state plasma concentration of risperidone was 6.20-fold higher in PMs and 2.35-fold higher in IMs. nih.gov The concentration of the total active moiety was also modestly increased, being 1.44-fold higher in PMs and 1.18-fold higher in IMs. nih.gov

Table 1: Impact of CYP2D6 Phenotype on Risperidone Pharmacokinetics

| Phenotype | Description | Impact on Risperidone Metabolism | Effect on Plasma Concentrations |

| Poor Metabolizer (PM) | Genetically determined low to absent CYP2D6 enzyme activity. nih.gov | Very slow conversion to 9-hydroxyrisperidone. psychopharmacologyinstitute.com | Significantly higher risperidone levels; lower 9-hydroxyrisperidone levels. nih.govnih.gov |

| Intermediate Metabolizer (IM) | Reduced CYP2D6 enzyme activity compared to normal metabolizers. nih.gov | Slower conversion to 9-hydroxyrisperidone. nih.gov | Moderately higher risperidone and active moiety levels. nih.gov |

| Extensive (Normal) Metabolizer (EM/NM) | Normal CYP2D6 enzyme activity. psychopharmacologyinstitute.com | Rapid conversion to 9-hydroxyrisperidone. psychopharmacologyinstitute.comnih.gov | "Standard" risperidone and 9-hydroxyrisperidone levels. nih.gov |

| Ultrarapid Metabolizer (UM) | Increased CYP2D6 enzyme activity due to gene duplication. nih.gov | Very rapid conversion to 9-hydroxyrisperidone. nih.gov | Lower risperidone levels; potentially decreased response to standard doses. nih.gov |

While CYP2D6 is the primary catalyst, the CYP3A subfamily, particularly CYP3A4 and to a lesser extent CYP3A5, also contributes to the 9-hydroxylation of risperidone. frontiersin.orgnih.gov The role of CYP3A4 becomes more prominent in individuals who are CYP2D6 poor metabolizers or when a potent CYP3A4-inducing agent is co-administered. researchgate.net In vitro studies have measured the metabolic activities of these enzymes, reporting rates of 7.5, 0.4, and 0.2 pmol of 9-hydroxyrisperidone formed per pmol of CYP per minute for CYP2D6, CYP3A4, and CYP3A5, respectively, underscoring the dominance of CYP2D6. nih.govnih.gov

A significant finding is the stereoselective nature of this metabolism. Research indicates that CYP2D6 is predominantly responsible for the formation of the (+)-enantiomer of 9-hydroxyrisperidone. jnjmedicalconnect.comnih.gov In contrast, CYP3A4 primarily catalyzes the formation of the (–)-enantiomer. jnjmedicalconnect.comclinpgx.orgnih.gov

Minor Metabolic Pathways

In addition to the principal 9-hydroxylation pathway, risperidone undergoes other metabolic transformations that are considered minor routes of elimination. frontiersin.org

Oxidative N-dealkylation represents a minor metabolic pathway for risperidone. nih.govpsychiatrist.com This reaction, which occurs at the piperidine (B6355638) nitrogen, is mediated by CYP3A4 and CYP3A5 and yields inactive metabolites. frontiersin.orgfrontiersin.org Studies have shown that this pathway, alone or in combination with 9-hydroxylation, accounts for approximately 10% to 13% of the excreted dose. nih.gov

A second minor pathway involves the hydroxylation of risperidone at the 7-position of the benzisoxazole ring, forming 7-hydroxyrisperidone. frontiersin.orgclinpgx.org This metabolite is considered pharmacologically inactive. frontiersin.org While this pathway has been identified, some sources note that the specific enzymes responsible for this reaction have not been fully elucidated. researchgate.net

In Vitro and In Vivo Metabolic Enzyme Inhibition Studies

Enzyme inhibition studies have been instrumental in elucidating the specific roles of CYP enzymes in risperidone metabolism. nih.gov In vitro experiments using human liver microsomes have consistently shown that the formation of 9-hydroxyrisperidone is highly correlated with the activities of both CYP2D6 and CYP3A4. jnjmedicalconnect.comnih.gov

The use of selective chemical inhibitors provides direct evidence for the involvement of these enzymes. In these in vitro systems, quinidine, a potent and specific inhibitor of CYP2D6, markedly reduces the formation of (+)-9-hydroxyrisperidone. nih.govfrontiersin.orgcapes.gov.br Conversely, ketoconazole, a strong inhibitor of CYP3A4, selectively blocks the formation of (–)-9-hydroxyrisperidone. nih.govcapes.gov.br These findings from inhibition studies confirm the dual and stereoselective roles of CYP2D6 and CYP3A4 in the primary metabolic pathway of risperidone. jnjmedicalconnect.comnih.gov

In a clinical context, these findings imply that co-administration of drugs that are potent inhibitors of either CYP2D6 or CYP3A4 can significantly alter the plasma concentrations of risperidone and its metabolites. nih.govnih.gov An in vivo study examining the potential interaction between risperidone and clozapine (B1669256) found that risperidone did not significantly inhibit the metabolism of clozapine, suggesting that a clinically significant pharmacokinetic interaction via CYP inhibition is unlikely between these two drugs. nih.govresearchgate.net

Table 2: Summary of Key Metabolic Enzyme Inhibition Studies

| Study Type | Enzyme(s) Targeted | Inhibitor Used | Key Finding | Reference(s) |

| In Vitro (Human Liver Microsomes) | CYP2D6 | Quinidine | Strongly inhibited the formation of (+)-9-hydroxyrisperidone. | nih.govcapes.gov.br |

| In Vitro (Human Liver Microsomes) | CYP3A4 | Ketoconazole | Strongly inhibited the formation of (-)-9-hydroxyrisperidone. | nih.govfrontiersin.orgcapes.gov.br |

| In Vitro (Recombinant Enzymes) | CYP2D6, CYP3A4 | Quinidine, Ketoconazole | Confirmed that both enzymes are involved in 9-hydroxylation. | jnjmedicalconnect.comnih.gov |

| In Vitro & In Vivo | CYP1A2, CYP3A4, CYP2D6 | Risperidone (as potential inhibitor) | Risperidone did not significantly inhibit clozapine metabolism. | nih.govresearchgate.net |

Structure Activity Relationship Sar and Molecular Design Considerations for 9 Hydroxyrisperidone

Structural Determinants for Receptor Binding and Functional Activity

The clinical efficacy of 9-hydroxyrisperidone is intrinsically linked to its binding affinities for various neurotransmitter receptors. Its primary mechanism involves a potent combination of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism. drugbank.comresearchgate.net The high affinity for both these receptors is a hallmark of atypical antipsychotics. The 5-HT2A/D2 binding ratio of paliperidone (B428) is noted to be different from that of its parent compound, risperidone (B510). nih.gov This dual antagonism is thought to be responsible for its efficacy against the positive symptoms of schizophrenia. nih.gov

Beyond its primary targets, 9-hydroxyrisperidone also demonstrates antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors. jnjmedicalconnect.com This broader receptor profile can contribute to some of the drug's other effects. Notably, paliperidone has no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors, which is a key structural feature that helps avoid certain side effects like cognitive dysfunction. jnjmedicalconnect.comresearchgate.net

The pharmacological activity of the (+)- and (-)-paliperidone enantiomers has been found to be qualitatively and quantitatively similar in vitro. jnjmedicalconnect.com Research has also shown that risperidone and 9-hydroxyrisperidone can act as inactivating antagonists at the 5-HT7 receptor, where they compete for the ligand-binding site and produce a lasting inactivation of the receptor. drugbank.comnih.gov

The following table summarizes the in vitro receptor binding affinities (Ki) of 9-hydroxyrisperidone for key receptors.

Table 1: Receptor Binding Affinity (Ki, nM) of 9-Hydroxyrisperidone

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin 5-HT2A | 0.22 - 1.21 jnjmedicalconnect.com |

| Dopamine D2 | 2.8 - 6.6 jnjmedicalconnect.com |

| Adrenergic α1 | 1.3 - 11 jnjmedicalconnect.com |

| Adrenergic α2 | - |

Conformational Analysis and Molecular Dynamics of 9-Hydroxyrisperidone

The three-dimensional shape (conformation) of 9-hydroxyrisperidone and its dynamic behavior are critical for its interaction with receptor binding sites. Molecular dynamics (MD) simulations and crystallographic studies provide valuable insights into these properties. nih.govmdpi.com

MD simulations of the structurally similar compound risperidone have been used to understand how solvents influence crystal morphology by analyzing interactions at specific crystal faces. bohrium.com Such simulations calculate the interaction energy between the molecule and its environment, helping to predict stable conformations. bohrium.com Further simulations exploring the binding of risperidone to the serotonin receptor have revealed that drug-receptor complexes achieve stable conformations over time, with lower root mean square deviation (RMSD) values indicating greater stability. mdpi.com These computational techniques are essential for refining docking results and investigating the molecular processes of receptor-ligand interactions. mdpi.com

Experimentally, the crystal structure of 9-hydroxyrisperidone in a complex with the protein superoxide (B77818) dismutase 1 (SOD1) has been determined. nih.gov This study revealed that the ligand binds to the SOD1 β-barrel, making a significant π-π interaction with the amino acid tryptophan at position 32 (Trp32). nih.gov This provides direct evidence of the compound's conformation and specific molecular interactions when bound within a protein pocket, information that is invaluable for structure-based drug design. nih.gov The study of enantiomers has led to the assignment of the absolute configurations of 9-hydroxyrisperidone; the stereoisomeric center of (+)-9-hydroxyrisperidone is assigned the S configuration, while its enantiomer has the R configuration. benthamdirect.combenthamscience.comresearchgate.netingentaconnect.com

Insights from Deconstructed Analogs of Risperidone on 9-Position Modification

To understand which parts of the risperidone molecule are essential for its activity, researchers have studied "deconstructed analogs." vcu.edu These are simplified versions of the molecule that retain only certain structural components. One such study functionally characterized four deconstructed analogs of risperidone to determine the portion of the molecule critical for 5-HT2A receptor functional activity. vcu.edu

In this research, analogs were created by first removing a portion of the diazabicyclo ring system, which includes the 9-position of the original molecule. vcu.edu Further deconstruction led to two analogs, RHV-006 and RHV-008, which consist solely of the piperidine (B6355638) and benzisoxazole ring systems. vcu.edu Experiments revealed that these two simplified analogs were themselves partial agonists at the 5-HT2A receptor and could antagonize the effects of serotonin. vcu.edu

Rational Design Principles for Novel Analogues Based on 9-Hydroxyrisperidone Scaffold

The collective knowledge from SAR, molecular modeling, and analog studies provides a foundation for the rational design of new molecules based on the 9-hydroxyrisperidone scaffold. The goal is to create novel compounds with optimized efficacy, selectivity, and safety profiles.

Key principles for rational design include:

Maintain Core Receptor Affinity: The primary design objective is to retain high-affinity antagonism for both dopamine D2 and serotonin 5-HT2A receptors, which is central to the antipsychotic effect. jnjmedicalconnect.comresearchgate.net

Avoid Cholinergic Activity: New analogs should continue to exhibit no or very low affinity for muscarinic cholinergic receptors to prevent associated side effects. jnjmedicalconnect.comresearchgate.net

Leverage the 9-Position: The hydroxylation at the 9-position of risperidone to create paliperidone results in a potent, active metabolite with a similar pharmacological profile. nih.govnih.gov This position is a key site for modification. Introducing different functional groups here could modulate pharmacokinetics (e.g., solubility, metabolism) and fine-tune receptor binding.

Utilize the Core Pharmacophore: Insights from deconstructed analogs confirm that the benzisoxazole-piperidine moiety is the essential component for 5-HT2A activity. vcu.edu This core can be used as a starting point, with modifications to the rest of the scaffold to enhance desired properties.

Explore New Therapeutic Targets: The demonstrated ability of the paliperidone scaffold to bind to other proteins, such as SOD1, suggests its potential as a lead compound for developing treatments for other conditions, like amyotrophic lateral sclerosis (ALS). nih.gov

The following table summarizes key structure-activity relationship insights that can guide the design of new analogs.

Advanced Analytical Methods for 9 Hydroxyrisperidone and Its Metabolites in Research Matrices

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental for the separation of 9-hydroxyrisperidone from its parent compound, other metabolites, and endogenous components in various research matrices. These methods provide the necessary selectivity and resolution for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 9-hydroxyrisperidone. Various HPLC methods have been developed, often employing reversed-phase columns and UV detection. A common approach involves a single-step liquid-liquid extraction from plasma, followed by chromatographic separation. nih.gov For instance, a method using a C18 column with a mobile phase consisting of dipotassium (B57713) hydrogen orthophosphate buffer and acetonitrile, with UV detection at 280 nm, has demonstrated linearity in the 2–100 ng/mL range for 9-hydroxyrisperidone. nih.gov The limit of detection (LOD) for this method was reported to be 1.5 ng/mL. nih.gov

Another validated HPLC method utilizes a C8 reversed-phase column and a mobile phase of acidic phosphate (B84403) buffer and acetonitrile, with UV detection set at 238 nm. nih.gov This method, when coupled with micro-extraction by packed sorbent (MEPS) for sample preparation, achieves a limit of quantification (LOQ) of 6 ng/mL or lower for 9-hydroxyrisperidone in plasma, urine, and saliva. nih.gov The extraction yields for 9-hydroxyrisperidone were above 90%. nih.gov Furthermore, combining dispersive liquid-liquid microextraction (DLLE) with HPLC-UV has been shown to be effective, offering a linear range of 10-200 ng/mL and an LOQ of 3 ng/mL. yu.edu.joyu.edu.jo

Table 1: Comparison of Various HPLC Methodologies for 9-Hydroxyrisperidone Analysis

| Feature | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | C18 nih.gov | C8 nih.gov | Not Specified yu.edu.jo |

| Mobile Phase | Dipotassium hydrogen orthophosphate/Acetonitrile nih.gov | Acidic phosphate buffer/Acetonitrile nih.gov | Not Specified yu.edu.jo |

| Detection | UV at 280 nm nih.gov | UV at 238 nm nih.gov | UV yu.edu.jo |

| Linear Range | 2-100 ng/mL nih.gov | Not Specified | 10-200 ng/mL yu.edu.jo |

| LOD | 1.5 ng/mL nih.gov | Not Specified | Not Specified |

| LOQ | <12% inaccuracy at 5 & 80 ng/mL nih.gov | ≤6 ng/mL nih.gov | 3 ng/mL yu.edu.jo |

| Sample Prep | Liquid-Liquid Extraction nih.gov | Micro-Extraction by Packed Sorbent (MEPS) nih.gov | Dispersive Liquid-Liquid Microextraction (DLLE) yu.edu.jo |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC utilizing smaller particle size columns, offers enhanced resolution, sensitivity, and speed of analysis. UPLC systems, when coupled with tandem mass spectrometry (UPLC-MS/MS), provide a powerful tool for the simultaneous quantification of risperidone (B510) and 9-hydroxyrisperidone. A validated UPLC-MS/MS method for analyzing human plasma samples demonstrated a linear calibration curve over the range of 0.1 to 200 ng/mL. waters.com Another study reported a UPLC-MS/MS assay for rat plasma with a linear range of 0.2–500 ng/mL and a lower limit of quantitation (LLOQ) of 0.2 ng/mL for 9-hydroxyrisperidone. nih.govnih.gov The use of UPLC significantly reduces analytical run times while improving chromatographic efficiency, which is highly advantageous for high-throughput analysis in research studies. waters.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) presents a viable alternative for the quantification of compounds like risperidone. While specific HPTLC methods for 9-hydroxyrisperidone are less commonly detailed, the methodology has been successfully applied to its parent compound. For risperidone, an HPTLC method was established using silica (B1680970) gel 60 F254 plates with a mobile phase of methanol-ethyl acetate (B1210297) (8.0:2.0, v/v). researchgate.net Densitometric analysis was performed at 285 nm. researchgate.net This method demonstrated good linearity in the concentration range of 100–600 ng per band, with an LOD of 22.44 ng per band and an LOQ of 68.01 ng per band. researchgate.net The principles of this HPTLC method could be adapted for the analysis of 9-hydroxyrisperidone in various research matrices.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) has become the gold standard for the detection and quantification of 9-hydroxyrisperidone due to its unparalleled sensitivity and specificity, especially when coupled with liquid chromatography.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods are widely employed for the determination of 9-hydroxyrisperidone in biological fluids. These methods offer high sensitivity, allowing for the detection of low analyte concentrations. A rapid and sensitive LC-MS/MS method using a Betasil C18 column achieved a linear range of 0.10–15.0 ng/mL with a total analysis time of only 3.0 minutes. nih.gov Another LC-MS/MS method reported a validated concentration range of 0.100 to 250 ng/mL. nih.gov The use of multiple reaction monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition. For 9-hydroxyrisperidone, this transition is typically m/z 427.30 → 207.10. nih.govcapes.gov.br These methods often involve a simple protein precipitation or solid-phase extraction step for sample clean-up. nih.govnih.gov

Table 2: Key Parameters of Selected LC-MS/MS Methods for 9-Hydroxyrisperidone

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Linear Range | 0.10-15.0 ng/mL nih.gov | 0.100-250 ng/mL nih.gov | 2–100 ng/mL rsc.org |

| LLOQ | 0.10 ng/mL nih.gov | 0.100 ng/mL nih.gov | 2 ng/mL rsc.org |

| Mass Transition (m/z) | 427.30 → 207.10 nih.gov | Not Specified | Not Specified |

| Analysis Time | 3.0 min nih.gov | Short chromatographic run nih.gov | Not Specified |

| Sample Preparation | Protein Precipitation nih.gov | Solid-Phase Extraction nih.gov | Not Specified |

Enantiomeric Separation and Quantification via Chiral LC-MS/MS

The metabolism of risperidone to 9-hydroxyrisperidone is stereoselective, resulting in the formation of two enantiomers: (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone. nih.gov Since these enantiomers may exhibit different pharmacological activities, their separation and individual quantification are of significant research interest. nih.gov Chiral LC-MS/MS methods have been developed to achieve this. These methods typically utilize a chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OJ), to resolve the enantiomers. nih.govnih.gov

A validated chiral LC-MS/MS method for pediatric plasma samples reported a validation range of 0.2–50 ng/mL for both enantiomers, with an LLOQ of 0.2 ng/mL. nih.gov Another method described the separation of 9-hydroxyrisperidone enantiomers in human plasma and urine with a quantification range of 0.2–100 ng/mL in plasma. nih.govsci-hub.se This method employed a mobile phase gradient of hexane, isopropanol, and ethanol. nih.gov The development of such chiral methods is crucial for detailed pharmacokinetic and pharmacodynamic studies that explore the differential effects of the 9-hydroxyrisperidone enantiomers.

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental for the structural elucidation and quantification of pharmaceutical compounds. Techniques such as UV/Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy are critical in the analysis of risperidone and its derivatives.

UV/Visible Spectrophotometry

UV/Visible spectrophotometry is a widely used technique for the quantitative determination of compounds in bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and reliability. For risperidone, several UV spectrophotometric methods have been developed, which can be adapted for 9-Methyl Risperidone.

The maximum absorbance (λmax) for risperidone has been identified at various wavelengths depending on the solvent system used. For instance, in 0.1N HCl, risperidone shows a λmax at 238 nm. ajrconline.org Other studies have reported a λmax of 276 nm or 280 nm in different media. rjpdft.comsemanticscholar.org One study utilizing a mixture of 0.1N HCl and methanol (B129727) (30:70) identified two wavelengths, 238 nm and 276 nm, for the estimation of risperidone. rjpdft.com Another method employed difference spectrophotometry, measuring the absorbance difference in acidic (0.1N HCl) and basic (0.1N NaOH) media to enhance specificity. thepharmajournal.com These methods typically demonstrate linearity over a concentration range of approximately 2 to 30 µg/mL. ajrconline.orgrjpdft.comthepharmajournal.com Given the structural similarity, it is anticipated that this compound would exhibit a comparable UV absorption profile, likely with a λmax in the same region, which can be precisely determined by scanning a dilute solution of the pure compound in a suitable solvent like 0.1N HCl or methanol. ajrconline.orgwisdomlib.org

Table 1: Reported UV Spectrophotometric Parameters for Risperidone Analysis

| Analytical Method | Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| UV Spectrophotometry | 0.1N HCl | 238 | 5-30 | ajrconline.org |

| UV Spectrophotometry | 0.1N HCl:Methanol (30:70) | 238 and 276 | 3-27 | rjpdft.com |

| UV Spectrophotometry | Not Specified | 280 | 2-6 | semanticscholar.orgwisdomlib.org |

| UV Spectrophotometry | Methanol | 239 | 2-20 | impactfactor.org |

| Difference Spectrophotometry | 0.1N HCl vs 0.1N NaOH | Not Applicable | 2-12 | thepharmajournal.com |

| Indirect Spectrophotometry | Potassium Permanganate/1,10-Phenanthroline Fe(II) | 415 | 5-40 | nih.govijpsonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules and for studying their dynamic interactions. nih.gov For risperidone and its derivatives, both ¹H NMR and ¹³C NMR are instrumental in confirming identity, assessing purity, and characterizing impurities and metabolites. nih.gov

NMR studies have been crucial in characterizing impurities of risperidone, such as risperidone N-oxide and bicyclorisperidone. Comparative analysis of the NMR spectra of these impurities against that of the parent risperidone allows for precise structural assignment by observing shifts in the signals of specific protons and carbons. For example, the formation of a bicyclo cation impurity was confirmed by downfield shifts of methylene (B1212753) protons attached to the newly formed positively charged nitrogen atom.

Furthermore, NMR is a powerful tool for investigating intermolecular interactions. Studies on the complexation of risperidone and 9-hydroxyrisperidone with cyclodextrins have utilized ¹H NMR to establish the 1:1 stoichiometry of the resulting complexes. researchgate.netnih.gov Two-dimensional NMR techniques, such as ROESY and HOESY, have provided detailed insights into the geometry of these complexes, proving the inclusion of the aromatic part of the risperidone molecule within the hydrophobic cavity of the cyclodextrin (B1172386). nih.gov Such NMR-based interaction studies would be invaluable for understanding how this compound interacts with biological macromolecules or formulation excipients. dntb.gov.uanih.govdntb.gov.ua

Electrophoretic Techniques for Binding and Complexation Studies

Electrophoretic methods, particularly capillary electrophoresis, offer high-resolution separation and are powerful tools for studying the binding and complexation of molecules.

Affinity Capillary Electrophoresis (ACE)

Affinity Capillary Electrophoresis (ACE) is a specialized technique used to quantify binding interactions between a protein or other selector and a ligand. nih.gov The principle of ACE relies on the change in electrophoretic mobility of a molecule upon forming a complex with a binding partner that is included in the electrophoresis buffer.

This technique has been successfully applied to study the complexation of both risperidone and its metabolite, 9-hydroxyrisperidone, with various cyclodextrins. researchgate.netnih.gov By performing electrophoretic runs with increasing concentrations of the cyclodextrin in the buffer, researchers were able to determine the apparent binding constants for fourteen different drug-cyclodextrin complexes. nih.gov The studies investigated the influence of the drug's structure (specifically the 9-hydroxylation) and the pH of the medium on the stability of the complex. researchgate.netnih.gov For example, a thermodynamic study performed by ACE revealed that the mechanism of complexation was pH-dependent. nih.gov This methodology provides a direct and efficient way to screen for and characterize the binding interactions of this compound with potential host molecules or biological targets. nih.govnih.gov

Table 2: Application of Affinity Capillary Electrophoresis in Risperidone Complexation Studies

| Analyte(s) | Interacting Partner(s) | Key Findings | Technique(s) Used | Reference |

|---|---|---|---|---|

| Risperidone, 9-Hydroxyrisperidone | Various cyclodextrins (α, β, γ-CDs and derivatives) | Determination of apparent binding constants; Study of pH and structural influence on complexation. | Affinity Capillary Electrophoresis (ACE), ¹H NMR | researchgate.netnih.gov |

| Risperidone, 9-Hydroxyrisperidone | Methyl-β-Cyclodextrin (Me-β-CD) | Thermodynamic study showing pH-dependent inclusion mechanism. | Affinity Capillary Electrophoresis (ACE) | nih.gov |

Development and Validation of Bioanalytical Assays for Preclinical Research

The development and validation of robust bioanalytical assays are prerequisites for conducting preclinical pharmacokinetic and toxicokinetic studies. europa.eufda.gov For risperidone and its active metabolite, 9-hydroxyrisperidone, numerous bioanalytical methods have been established, primarily using liquid chromatography coupled with mass spectrometry (LC-MS/MS), which offer high sensitivity and selectivity. nih.govnih.gov

A typical bioanalytical method involves sample preparation, chromatographic separation, and detection. For risperidone and its metabolites in plasma, sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. nih.govnih.govnih.gov Chromatographic separation is commonly achieved using a C18 or C8 reversed-phase column. nih.govnih.gov Detection by tandem mass spectrometry (MS/MS) is performed in multiple reaction monitoring (MRM) mode, which provides excellent specificity and allows for low limits of quantification.

Validation of these methods is performed according to regulatory guidelines and includes the assessment of several key parameters. nih.govresearchgate.net

Table 3: Key Validation Parameters for Bioanalytical Assays of Risperidone and 9-Hydroxyrisperidone

| Validation Parameter | Description | Typical Findings for Risperidone/9-OH-Risperidone Assays | Reference(s) |

|---|---|---|---|

| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | Linear ranges established from ~0.1 ng/mL to 100 ng/mL with correlation coefficients (r²) > 0.99. | nih.govnih.govnih.gov |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Accuracy (as bias or % error) is typically within ±15% of the nominal value. | nih.govnih.gov |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Intra- and inter-day precision (as %RSD or CV) is generally less than 15%. | nih.govnih.govnih.gov |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference from endogenous matrix components or other metabolites. | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | LOQs as low as 0.1 ng/mL in plasma have been achieved. | nih.govnih.govnih.gov |

| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Mean recoveries are typically consistent and reproducible across the concentration range. | nih.gov |

These established and validated LC-MS/MS methods for risperidone and 9-hydroxyrisperidone serve as a direct template for developing a sensitive and reliable bioanalytical assay for this compound in various preclinical research matrices, such as rat plasma. nih.gov

Preclinical Pharmacokinetic Investigations of 9 Hydroxyrisperidone

Absorption and Distribution Profiles in Animal Models

Following the administration of risperidone (B510) in animal models, 9-hydroxyrisperidone is formed and readily absorbed into the systemic circulation. nih.gov In male Wistar rats given a single subcutaneous dose of risperidone, plasma concentrations of 9-hydroxyrisperidone were found to be higher than those of the parent drug from 2 hours post-administration. nih.gov Similarly, after a single oral dose of risperidone to rats, the area under the concentration-time curve (AUC) for 9-hydroxyrisperidone in plasma was significantly higher than that of risperidone. nih.gov

The distribution of 9-hydroxyrisperidone to various tissues is extensive, though its penetration into the brain is notably limited compared to risperidone. nih.govnih.gov In rats, the AUCs of 9-hydroxyrisperidone in tissues like the liver and spleen were 2-5 times higher than those for risperidone. nih.gov However, in the brain, the AUCs of both compounds were similar. nih.gov This suggests that while 9-hydroxyrisperidone is prevalent systemically, its access to the central nervous system is restricted. nih.gov The distribution to brain regions with high concentrations of serotonin (B10506) 5-HT2 and dopamine (B1211576) D2 receptors, such as the frontal cortex and striatum, is also more limited for 9-hydroxyrisperidone than for risperidone. nih.gov

Table 1: Regional Brain Distribution of Risperidone and 9-Hydroxyrisperidone in Rats Concentration ratios of different brain regions to plasma after subcutaneous administration of risperidone.

| Brain Region | Risperidone to Plasma Ratio | 9-Hydroxyrisperidone to Plasma Ratio |

|---|---|---|

| Frontal Cortex | Increasing over time | More limited than risperidone |

| Striatum | Increasing over time | More limited than risperidone |

| Cerebellum | Lower than other brain regions | Lower than other brain regions |

Data derived from studies in male Wistar rats. nih.gov

Elimination Kinetics and Metabolic Clearance in Preclinical Systems

The elimination of 9-hydroxyrisperidone from the body occurs through metabolic processes and excretion. In rats, the elimination kinetics of 9-hydroxyrisperidone vary depending on the tissue and whether it is administered directly or formed from risperidone. nih.gov When formed from risperidone, the terminal elimination half-life of 9-hydroxyrisperidone was approximately 3.4 hours in plasma and ranged from 8 to 11 hours in other tissues. nih.gov The mean residence time for 9-hydroxyrisperidone in plasma was 2.5 hours, but it was significantly longer in the frontal cortex and striatum, at about 12 hours. nih.gov

Metabolic clearance of risperidone is primarily driven by hepatic cytochrome P450 (CYP) enzymes, particularly CYP2D6, which catalyzes the hydroxylation to form 9-hydroxyrisperidone. frontiersin.orgnih.gov Minor metabolic pathways also exist, such as N-dealkylation via CYP3A4 and CYP3A5. frontiersin.org 9-hydroxyrisperidone itself undergoes further metabolism and is ultimately eliminated, along with its parent compound, mainly via the urine and to a lesser extent in the feces. frontiersin.org

Table 2: Elimination Half-Life (t½) of 9-Hydroxyrisperidone in Rats Comparison of t½ in different tissues after a single oral dose of risperidone.

| Tissue | Elimination Half-Life (hours) |

|---|---|

| Plasma | 3.4 |

| Liver | ~8-11 |

| Spleen | >17.6 (longer than risperidone) |

| Brain | ~8-11 |

Data from studies in rats. nih.gov

Role of Transporters (e.g., P-glycoprotein) in Brain Penetration and Disposition

The limited brain penetration of 9-hydroxyrisperidone is largely attributable to the action of the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. oup.comresearchgate.netnih.gov P-gp is located at the blood-brain barrier and actively pumps a wide variety of substances out of the brain, thereby restricting their central nervous system access. oup.comresearchgate.net

Studies using mice genetically engineered to lack P-gp (abcb1a/b knockout mice) have demonstrated the profound effect of this transporter on 9-hydroxyrisperidone disposition. oup.comcapes.gov.br In these knockout mice, the brain concentrations of 9-hydroxyrisperidone were 29.4-fold higher, and the brain-to-plasma concentration ratios were 29-fold higher compared to wild-type mice one hour after risperidone administration. oup.comresearchgate.netcapes.gov.br These findings clearly indicate that P-gp significantly limits the entry of 9-hydroxyrisperidone into the brain. oup.comnih.gov In fact, research suggests that 9-hydroxyrisperidone has an even stronger affinity for P-gp than its parent compound, risperidone. researchgate.net

Table 3: Impact of P-glycoprotein on Brain Concentrations Comparison of brain-to-plasma concentration ratios in P-gp knockout vs. wild-type mice.

| Compound | Fold Increase in Brain Concentration (Knockout vs. Wild-Type) | Fold Increase in Brain:Plasma Ratio (Knockout vs. Wild-Type) |

|---|---|---|

| Risperidone | 13.1 | 12 |

| 9-Hydroxyrisperidone | 29.4 | 29 |

Data from studies in abcb1ab-/- mice. oup.comresearchgate.netcapes.gov.br

Impact of Genetic Polymorphisms on Preclinical Pharmacokinetic Variability

Genetic variations in enzymes and transporters can lead to significant interindividual differences in drug pharmacokinetics. For 9-hydroxyrisperidone, polymorphisms in the gene for its primary metabolizing enzyme, CYP2D6, are of particular importance. nih.govnih.gov The activity of CYP2D6 can vary widely among individuals, leading to classifications such as poor metabolizers (PM), intermediate metabolizers (IM), and extensive metabolizers (EM). nih.govnih.gov

In preclinical and clinical studies, these genetic polymorphisms have been shown to alter the pharmacokinetic profile of risperidone and 9-hydroxyrisperidone. nih.govnih.gov Individuals with reduced CYP2D6 activity (PMs) exhibit slower conversion of risperidone to 9-hydroxyrisperidone. nih.gov This results in higher plasma concentrations of the parent drug and lower concentrations of the metabolite, leading to a significantly higher risperidone/9-hydroxyrisperidone ratio compared to extensive metabolizers. nih.gov For instance, the mean ratio was found to be 4.96 for poor metabolizers. nih.gov

Polymorphisms in the ABCB1 gene, which codes for P-gp, can also influence the pharmacokinetics. frontiersin.orgnih.gov Combined genotypes of ABCB1 and CYP2D6 have been shown to have a significant effect on the fraction of 9-hydroxyrisperidone absorbed. nih.gov This interplay between metabolizing enzymes and transporters contributes to the variability observed in the disposition of 9-hydroxyrisperidone. nih.govnih.gov

Emerging Research Avenues and Methodological Advancements for 9 Hydroxyrisperidone Studies

Integrated Omics Approaches in Preclinical Pharmacological Research

The advent of "omics" technologies—genomics, proteomics, and metabolomics—has revolutionized preclinical pharmacological research by enabling a holistic view of drug effects on biological systems. In the context of 9-Methyl Risperidone (B510), these integrated approaches are crucial for elucidating its complex pharmacological profile.

Pharmacogenomics plays a pivotal role in understanding the inter-individual variability in response to risperidone and its metabolites. The primary enzyme responsible for the conversion of risperidone to 9-hydroxyrisperidone (paliperidone), the precursor to 9-Methyl Risperidone, is cytochrome P450 2D6 (CYP2D6). mdpi.comdovepress.comnih.gov Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, categorized as poor, intermediate, extensive (normal), and ultrarapid metabolizers. mdpi.comnih.gov These variations significantly impact the plasma concentrations of risperidone and 9-hydroxyrisperidone. dovepress.comspringermedizin.de For instance, individuals who are poor metabolizers may have higher plasma levels of risperidone and lower levels of its metabolites, potentially leading to different therapeutic and adverse effect profiles. nih.gov While the Dutch Pharmacogenetics Working Group has previously recommended dose adjustments for CYP2D6 poor metabolizers, more recent guidance suggests no action is needed. mdpi.comnih.gov Other cytochrome P450 enzymes, such as CYP3A4 and CYP3A5, are also involved in risperidone metabolism to a lesser extent. dovepress.compharmgkb.org

Proteomics and metabolomics offer further insights into the downstream effects of this compound. Proteomic studies can identify changes in protein expression and phosphorylation patterns in response to the compound, shedding light on the signaling pathways it modulates. mdpi.com Metabolomic profiling, on the other hand, analyzes global changes in metabolic profiles, which can reveal biomarkers associated with the therapeutic action of risperidone and its metabolites. acs.org Studies have shown that metabolic pathways related to energy metabolism, antioxidant defense, and neurotransmitter metabolism are altered in patients treated with risperidone. acs.org

| Omics Approach | Key Genes/Pathways Investigated for Risperidone and its Metabolites | Research Focus |

| Pharmacogenomics | CYP2D6, CYP3A4, CYP3A5, ABCB1 mdpi.comdovepress.comnih.gov | Influence of genetic variations on drug metabolism and plasma concentrations. |

| Proteomics | Not explicitly detailed for this compound in the provided results. | Identification of protein expression changes and modulated signaling pathways. |

| Metabolomics | Energy metabolism, antioxidant defense, neurotransmitter metabolism acs.org | Discovery of biomarkers and understanding of systemic metabolic effects. |

Advanced In Silico Modeling for Drug Discovery and Optimization

Computational methods, or in silico modeling, have become indispensable tools in modern drug discovery. These techniques allow for the prediction of molecular interactions and the rational design of novel compounds with improved properties. For this compound and its analogs, molecular docking and other computational approaches are being used to explore their binding to target receptors and to guide the synthesis of new derivatives.

Molecular docking studies have been employed to investigate the binding of risperidone and its analogs to key receptors, such as the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. nih.govfrontiersin.org These studies provide detailed information about the binding poses and interactions between the ligand and the receptor's binding site. For example, research has shown that risperidone binds to the D2 receptor and that specific amino acid residues in the receptor are crucial for this interaction. nih.gov Such insights are invaluable for designing analogs with altered receptor affinities or selectivities.

Furthermore, computational studies have been used to develop pharmacophore models for 5-HT2A receptor antagonists based on the structure of risperidone. acs.org A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This allows for the virtual screening of large compound libraries to identify new molecules with the potential for similar therapeutic effects. The deconstruction of the risperidone molecule into smaller fragments and the analysis of their receptor binding and functional activity have also provided a deeper understanding of the structural requirements for its pharmacological actions. vcu.eduresearchgate.net

| Modeling Technique | Application in Risperidone/Analog Research | Key Findings/Goals |

| Molecular Docking | Predicting binding modes at D2 and 5-HT2A receptors. nih.govfrontiersin.org | Identifying key amino acid interactions and guiding analog design. |

| Pharmacophore Modeling | Developing models for 5-HT2A receptor antagonists. acs.org | Facilitating virtual screening for novel compounds. |

| Structure-Activity Relationship (SAR) Studies | Analyzing deconstructed risperidone analogs. vcu.eduwgtn.ac.nz | Determining the structural motifs essential for receptor activity. |

Novel Experimental Models for Studying Metabolite Activity

To better understand the biological effects of this compound, researchers are turning to increasingly sophisticated experimental models that more accurately recapitulate human physiology and disease states. These models are crucial for bridging the gap between in vitro findings and clinical outcomes.

Animal models, such as rats and mice, have long been used to study the pharmacokinetics and pharmacodynamics of risperidone and its metabolites. hres.canih.gov For instance, studies in rats have detailed the regional brain distribution of risperidone and 9-hydroxyrisperidone, revealing that the parent compound has a more extensive distribution into brain tissue than its metabolite. nih.gov Knockout mouse models, particularly those lacking the P-glycoprotein (P-gp) transporter, have been instrumental in demonstrating the role of this efflux pump in limiting the brain entry of risperidone and 9-hydroxyrisperidone. oup.com

More recently, the development of human-induced pluripotent stem cell (iPSC)-based models , including 2D neural progenitor cell cultures and 3D brain organoids, has provided a powerful platform for studying the effects of antipsychotics in a human-specific context. nih.govfrontiersin.org These models can be generated from patients with psychiatric disorders, offering the potential to investigate disease-specific drug responses. While still an emerging area, brain organoids hold promise for modeling the complex cellular interactions of the human brain and evaluating the therapeutic efficacy of compounds like this compound. frontiersin.orgnih.gov However, limitations such as batch-to-batch variability in organoids need to be addressed. nih.gov

| Experimental Model | Application in Risperidone/Metabolite Research | Key Insights |

| Rat Models | Pharmacokinetic and brain distribution studies. nih.gov | Revealed differences in brain penetration between risperidone and 9-hydroxyrisperidone. |

| P-gp Knockout Mice | Investigating blood-brain barrier transport. oup.com | Demonstrated that P-gp significantly limits brain entry of risperidone and its metabolite. |

| Human iPSC-derived Neural Cells | Studying drug effects in human neurons. nih.gov | Offers a platform to investigate human-specific and potentially patient-specific drug responses. |

| Brain Organoids | Modeling complex brain-like structures. frontiersin.org | Potential to evaluate therapeutic efficacy on neuronal connectivity and function. |

Development of High-Throughput Screening Assays for Analog Characterization

The synthesis of novel analogs of this compound necessitates the development of robust and efficient methods for their characterization. High-throughput screening (HTS) assays are essential for rapidly evaluating the pharmacological properties of large numbers of new chemical entities.

Various analytical techniques have been developed for the quantification of risperidone and its metabolites in biological samples, which can be adapted for HTS. These include high-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection, and more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govresearchgate.netresearchgate.net These methods are crucial for pharmacokinetic studies and can be optimized for the rapid analysis of samples from in vitro and in vivo experiments.

Functional assays are also a cornerstone of analog characterization. For example, in vitro assays measuring the binding affinity of compounds to various receptors, such as the D2 and 5-HT2A receptors, are routinely used. tandfonline.com Functional assays that measure the downstream signaling effects of receptor binding, such as calcium imaging in cell lines expressing the target receptor, provide a more detailed picture of a compound's activity. vcu.edu The development of such assays in a high-throughput format allows for the efficient screening of compound libraries to identify promising new drug candidates. For instance, a study on deconstructed risperidone analogs used calcium epifluorescence imaging in a HEK293 cell line to functionally characterize the compounds. vcu.edu

| Assay Type | Purpose in Analog Characterization | Example Application |

| HPLC with UV/Electrochemical Detection | Quantification in biological matrices. researchgate.netcapes.gov.br | Therapeutic drug monitoring and pharmacokinetic studies. |

| LC-MS/MS | Sensitive and specific quantification. nih.govnih.gov | Bioanalysis in pediatric pharmacokinetic studies. |

| Receptor Binding Assays | Determining affinity for target receptors. tandfonline.com | Comparing the receptor binding profiles of new analogs. |

| Functional Assays (e.g., Calcium Imaging) | Measuring cellular response to receptor activation. vcu.edu | Characterizing analogs as agonists, antagonists, or partial agonists. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing 9-Methyl Risperidone in preclinical studies?

- Methodological Answer : Synthesis of this compound requires precise control over reaction conditions (e.g., temperature, catalysts) to ensure regioselective methylation. Characterization should employ HPLC coupled with mass spectrometry (LC-MS) to confirm purity and structural integrity, referencing USP standards for chromatographic resolution and peak identification . Nuclear magnetic resonance (NMR) spectroscopy is essential to verify the methyl group’s position on the risperidone backbone. Researchers must validate analytical methods using system suitability tests (e.g., tailing factor <1.5, resolution ≥2.8 between critical peaks) to meet pharmacopeial guidelines .

Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

- Methodological Answer : Stability studies should follow ICH guidelines, employing accelerated degradation protocols (e.g., exposure to heat, humidity, light). Use a Box-Behnken design to optimize variables like pH, excipient compatibility, and storage temperature. Analyze degradation products via high-resolution LC-MS and compare to known impurities (e.g., 9-hydroxyrisperidone, 6-methylrisperidone) . Statistical tools (e.g., ANOVA) can identify significant factors affecting stability, with degradation kinetics modeled using Arrhenius equations .

Q. What in vitro models are appropriate for preliminary pharmacokinetic profiling of this compound?

- Methodological Answer : Use Caco-2 cell monolayers to assess intestinal permeability and P-glycoprotein efflux ratios. Simulate hepatic metabolism via cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) in human liver microsomes, quantifying metabolites like 9-hydroxyrisperidone using LC-MS/MS. Parallel artificial membrane permeability assays (PAMPA) can estimate passive diffusion, while plasma protein binding studies (e.g., equilibrium dialysis) inform free drug concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response data for this compound across different cell-based assays?

- Methodological Answer : Contradictions may arise from variations in cell lines (e.g., MC3T3-E1 vs. neuronal models), assay endpoints (proliferation vs. apoptosis), or metabolite interference. Standardize protocols by using identical passage numbers, serum-free conditions, and validated viability assays (e.g., MTT, ATP luminescence). Employ multivariate analysis to isolate confounding variables (e.g., batch-to-batch variability in drug purity) . Cross-validate findings with in vivo models (e.g., rodent pharmacokinetic studies) to confirm translational relevance .

Q. What statistical approaches are optimal for analyzing variability in this compound’s neuropharmacological effects?

- Methodological Answer : Mixed-effects models can account for inter-subject variability in behavioral studies, while repeated-measures ANOVA identifies time-dependent changes. For dose-finding trials, Bayesian adaptive designs minimize sample size while maximizing precision. Use bootstrap resampling to estimate confidence intervals for EC50 values in dose-response curves. Open-source tools like R or Python’s SciPy suite enable reproducible analysis .

Q. How can researchers differentiate this compound’s primary metabolites in complex biological matrices?

- Methodological Answer : Employ ultra-high-performance LC (UHPLC) with tandem quadrupole MS for high-sensitivity detection. Optimize chromatographic gradients to separate 9-hydroxyrisperidone and 7-hydroxy metabolites, which co-elute in conventional systems. Validate assays using deuterated internal standards (e.g., 7-hydroxy Risperidone-d4) to correct for matrix effects. Cross-reference fragmentation patterns with spectral libraries (e.g., NIST) .

Q. What experimental strategies mitigate formulation challenges in pediatric this compound delivery systems?

- Methodological Answer : Overcome poor compressibility and flowability (common with risperidone analogs) via co-processing with direct compression excipients (e.g., Avicel PH101, mannitol). Use quality-by-design (QbD) principles to optimize mini-tablet formulations: Box-Behnken designs can model interactions between superdisintegrants (e.g., croscarmellose sodium), glidants (e.g., Aerosil 200), and drug loading. Validate disintegration times (<60 seconds in simulated saliva) and dosage uniformity (RSD <5%) using USP-compliant methods .

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and polymorphic form. Use multivariate statistical process control (MSPC) to detect deviations early. For reproducible scale-up, apply dimensionless scaling parameters (e.g., Reynolds number) to maintain hydrodynamic similarity between lab and pilot reactors .

Q. What validation criteria ensure reproducibility in this compound’s receptor binding assays?

- Methodological Answer : Standardize radioligand displacement assays (e.g., [³H]-spiperone for D2 receptors) with positive controls (e.g., haloperidol). Calculate Ki values using the Cheng-Prusoff equation, ensuring ligand depletion <10%. Report Z’-factor scores (>0.5) to confirm assay robustness. Cross-validate with functional assays (e.g., cAMP inhibition) to rule out allosteric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro